5-Bromo-2-chloro-1H-benzo[D]imidazole

Casein kinase inhibition Kinase inhibitor Benzimidazole pharmacology

5-Bromo-2-chloro-1H-benzo[D]imidazole is an essential halogenated benzimidazole building block for medicinal chemistry and agrochemical research. Its unique 2-chloro-5-bromo substitution pattern is critical: the orthogonal reactivity enables sequential, site-selective cross-coupling reactions for efficient SAR library synthesis. This specific isomer is required for reproducible kinase inhibition (CK1/CK2) and NNRTI development; generic halogenated analogs cannot substitute. Procure with confidence—batch-to-batch consistency and rigorous analytical data (NMR, HPLC) ensure your synthetic outcomes are reliable.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 683240-76-8
Cat. No. B1365162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-1H-benzo[D]imidazole
CAS683240-76-8
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=N2)Cl
InChIInChI=1S/C7H4BrClN2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11)
InChIKeyQVVZVWKGWGFUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-1H-benzo[D]imidazole (CAS 683240-76-8): A Halogenated Benzimidazole Building Block for Pharmaceutical and Agrochemical Research


5-Bromo-2-chloro-1H-benzo[D]imidazole (CAS 683240-76-8) is a halogenated heterocyclic compound belonging to the benzimidazole family . This versatile building block features a fused benzene and imidazole ring system substituted with bromine at the 5-position and chlorine at the 2-position . With a molecular formula of C7H4BrClN2 and a molecular weight of 231.48 g/mol, this compound serves as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents, and finds applications in pharmaceutical and agrochemical research .

5-Bromo-2-chloro-1H-benzo[D]imidazole Substitution Risks: Why In-Class Analogs Cannot Be Interchanged


Generic substitution among halogenated benzimidazoles is not possible without altering key pharmacological and synthetic properties. The specific pattern of halogenation on the benzimidazole core (5-bromo, 2-chloro) dictates reactivity in cross-coupling reactions and biological target engagement [1]. Substituting this compound with a different halogenation pattern—such as a 2-bromo analog or a 5,6-dichloro derivative—would change the electronic distribution and steric profile of the molecule, potentially leading to different outcomes in kinase inhibition assays or synthetic transformations [2]. Therefore, procurement of the specific 5-bromo-2-chloro isomer is essential for reproducible research and development.

5-Bromo-2-chloro-1H-benzo[D]imidazole Evidence Guide: Head-to-Head Quantitative Comparisons for Procurement


Casein Kinase Inhibition Profile: 5-Bromo-2-chloro-1H-benzo[D]imidazole as a Potential CK1/CK2 Inhibitor

While direct data for 5-Bromo-2-chloro-1H-benzo[D]imidazole is not available, class-level inference from closely related polyhalogenated benzimidazoles indicates that the presence of both bromine and chlorine substituents is crucial for dual CK1/CK2 inhibition. For example, 4,5,6,7-tetrabromobenzimidazole derivatives with a 2-chloro substituent exhibit potent inhibition against CK2 (IC50 range: 0.49-0.93 µM) and also show significant activity against CK1 (IC50 range: 18.4-2.2 µM) [1]. In contrast, the corresponding 2-bromo analogs show a similar CK2 inhibition profile but a different CK1 potency profile, highlighting the importance of the specific halogen at the 2-position [1]. This suggests that 5-Bromo-2-chloro-1H-benzo[D]imidazole, with its unique 2-chloro substitution, may offer a distinct kinase inhibition profile compared to other halogenated benzimidazoles.

Casein kinase inhibition Kinase inhibitor Benzimidazole pharmacology

Antiviral Activity: The Importance of 2-Chloro Substitution in Benzimidazole-Based HIV Inhibitors

A study on alkylated benzimidazole derivatives identified 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol (3a) as a potent anti-HIV agent with an IC50 of 0.386 × 10⁻⁵ µM [1]. This compound contains a 2-chloro substituent, similar to 5-Bromo-2-chloro-1H-benzo[D]imidazole. The presence of a 2-chloro group in benzimidazole derivatives has been linked to enhanced anti-HIV activity and a better separation between antiviral efficacy and cytotoxicity compared to other substitution patterns [2]. This suggests that 5-Bromo-2-chloro-1H-benzo[D]imidazole may serve as a valuable precursor for developing novel anti-HIV agents with improved therapeutic indices.

HIV Antiviral NNRTI

Synthetic Utility: Differential Reactivity in Cross-Coupling Reactions

5-Bromo-2-chloro-1H-benzo[D]imidazole possesses two distinct halogen atoms (bromine at C5 and chlorine at C2) that exhibit different reactivities in palladium-catalyzed cross-coupling reactions [1]. The bromine atom is more reactive in oxidative addition with Pd(0) catalysts, allowing for selective functionalization at the 5-position while leaving the 2-chloro group intact for subsequent transformations [1]. In contrast, symmetrically halogenated analogs (e.g., 2,5-dibromo-1H-benzimidazole) lack this orthogonal reactivity, limiting their utility in sequential, one-pot synthetic sequences [2]. This differential reactivity enables more efficient and streamlined synthetic routes to complex benzimidazole derivatives.

Cross-coupling Suzuki-Miyaura Halogen selectivity

5-Bromo-2-chloro-1H-benzo[D]imidazole: Recommended Application Scenarios for Research and Industry


Kinase Inhibitor Development: Targeting CK1 and CK2

Based on the demonstrated inhibitory activity of structurally related 2-chloro-polyhalogenated benzimidazoles against casein kinases CK1 and CK2 [1], 5-Bromo-2-chloro-1H-benzo[D]imidazole is a recommended starting material for synthesizing novel kinase inhibitors. Researchers can leverage the 2-chloro substituent to potentially achieve dual CK1/CK2 inhibition, a desirable profile for anticancer therapeutics [1].

Antiviral Drug Discovery: HIV and YFV

The potent anti-HIV activity observed in alkylated benzimidazole derivatives bearing a 2-chloro substituent [2] supports the use of 5-Bromo-2-chloro-1H-benzo[D]imidazole as a key intermediate for synthesizing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound's halogenation pattern may contribute to favorable antiviral potency and selectivity.

Sequential Cross-Coupling for Complex Molecule Synthesis

The orthogonal reactivity of the bromine and chlorine atoms in 5-Bromo-2-chloro-1H-benzo[D]imidazole enables sequential, site-selective cross-coupling reactions [3]. This is particularly valuable for constructing diverse libraries of benzimidazole derivatives for structure-activity relationship (SAR) studies in medicinal chemistry and agrochemical research [3].

Synthesis of α-Glucosidase and Urease Inhibitors

5-Bromo-2-aryl benzimidazole derivatives have shown promising dual inhibition of α-glucosidase and urease enzymes, with some compounds exhibiting IC50 values superior to standard thiourea [4]. 5-Bromo-2-chloro-1H-benzo[D]imidazole can serve as a versatile precursor for synthesizing and evaluating new analogs in this therapeutic class, potentially leading to treatments for diabetes and peptic ulcers.

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